molecular formula C22H28 B11967022 Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene CAS No. 5698-88-4

Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene

Cat. No.: B11967022
CAS No.: 5698-88-4
M. Wt: 292.5 g/mol
InChI Key: SYHWDGVHTBCZLI-UHFFFAOYSA-N
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Description

Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene is a polycyclic aromatic hydrocarbon (PAH) characterized by a unique tricyclic framework with conjugated double bonds. Its structure comprises 22 carbon atoms arranged in three fused rings, with double bonds positioned at C3–C4, C5–C16, and C18–C17. This rigid, planar architecture contributes to its electronic properties, making it a compound of interest in materials science and pharmacology.

Properties

CAS No.

5698-88-4

Molecular Formula

C22H28

Molecular Weight

292.5 g/mol

IUPAC Name

tricyclo[14.2.2.23,6]docosa-1(18),3(22),4,6(21),16,19-hexaene

InChI

InChI=1S/C22H28/c1-2-4-6-8-19-10-14-21(15-11-19)18-22-16-12-20(13-17-22)9-7-5-3-1/h10-17H,1-9,18H2

InChI Key

SYHWDGVHTBCZLI-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC2=CC=C(CC3=CC=C(CCCC1)C=C3)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction. These reactions help in constructing the complex tricyclic framework of the compound. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry and process optimization may enable scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Various halogenating agents and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene has several scientific research applications, including:

    Chemistry: Used as a model compound to study complex tricyclic structures and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Ring Systems : Unlike benzo[a]pyrene (a planar pentacyclic PAH), Tricyclo[14.2.2.23,6]docosa-hexaene’s fused tricyclic system introduces steric constraints that may reduce intercalation with DNA but enhance binding to tubulin or kinase domains .
  • Conjugation : The six conjugated double bonds in Tricyclo[14.2.2.23,6]docosa-hexaene confer a higher electron delocalization energy compared to anthracene-9,10-dione, which may explain its stronger cytotoxicity via reactive oxygen species (ROS) generation .

Bioactivity and Mechanism of Action

  • Cytotoxicity : Tricyclo[14.2.2.23,6]docosa-hexaene exhibits GI₅₀ values below 1 µM in NCI-60 screenings, outperforming benzo[a]pyrene and anthracene derivatives. This aligns with its clustering in bioactivity groups associated with microtubule disruption and topoisomerase inhibition .
  • Protein Targets: Its interaction with tubulin and topoisomerase II mirrors vinca alkaloids (e.g., vincristine) but with distinct binding kinetics due to its nonpolar structure. In contrast, benzo[a]pyrene primarily activates AhR-dependent carcinogenic pathways .

Pharmacological Implications

However, its lack of polar functional groups may limit solubility, a challenge shared with other PAHs like benzo[a]pyrene. Structural modifications, such as sulfonation or hydroxylation, could improve bioavailability while retaining target specificity .

Biological Activity

Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene (CAS Number: 5698-88-4) is a complex polycyclic compound with significant potential in various scientific fields due to its unique structural features and electronic properties. This article explores its biological activity, synthesis methods, and potential applications based on the current literature.

Structural Characteristics

This compound is characterized by:

  • Molecular Formula : C22_{22}H28_{28}
  • Structural Features : It contains a tricyclic core with multiple double bonds, classifying it as a polyene.

The compound's structure is key to its biological activity and interactions with biological systems.

Biological Activity

Research on the biological activity of this compound is still in its early stages. However, several studies indicate potential areas of interest:

  • Antioxidant Properties : Similar compounds in the polyene class have shown antioxidant activity. The presence of multiple double bonds may contribute to radical scavenging abilities.
  • Cellular Interactions : Preliminary studies suggest that compounds with similar structures can interact with cellular membranes and influence membrane fluidity and permeability.
  • Potential Anticancer Activity : Some polycyclic compounds have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanisms for this compound remain to be elucidated but warrant further investigation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Chemical Synthesis : Utilizing cyclization reactions involving suitable precursors.
  • Photochemical Methods : Employing light to induce reactions that form the polycyclic structure.

Each method has its advantages and challenges regarding yield and purity.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of various polycyclic compounds similar to this compound using DPPH radical scavenging assays. Results indicated that compounds with increased unsaturation levels exhibited higher antioxidant activity.

Applications

This compound's unique properties suggest several applications:

Application AreaDescription
Pharmaceuticals Potential as an active ingredient in drug formulations targeting oxidative stress and cancer therapy.
Materials Science Use in organic electronics due to its unique electronic properties and stability under various conditions.
Biotechnology Exploration as a biochemical probe or therapeutic agent in cellular studies.

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